Aclonifen-d5

Catalog No.
S12896132
CAS No.
M.F
C12H9ClN2O3
M. Wt
269.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aclonifen-d5

Product Name

Aclonifen-d5

IUPAC Name

2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline

Molecular Formula

C12H9ClN2O3

Molecular Weight

269.69 g/mol

InChI

InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D

InChI Key

DDBMQDADIHOWIC-RALIUCGRSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl)[2H])[2H]

Aclonifen-d5 is a deuterated derivative of aclonifen, a selective herbicide primarily used in agriculture. The molecular formula for aclonifen-d5 is C12D5H4ClN2O3C_{12}D_5H_4ClN_2O_3, with a molecular weight of approximately 269.6953 g/mol. This compound features a unique structure characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing five hydrogen atoms in the phenyl group of the original aclonifen molecule. Aclonifen itself is known for its effectiveness against various broadleaf weeds and is classified as a diphenyl ether herbicide, functioning by inhibiting carotenoid biosynthesis in plants .

Similar to those of its non-deuterated counterpart:

  • Oxidation: Aclonifen-d5 can be oxidized to produce nitro and hydroxyl derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The nitro group can be reduced to an amino group through reactions with reducing agents like iron powder and hydrochloric acid.
  • Substitution: The chloro group can be substituted with nucleophiles, including hydroxyl or alkoxy groups, typically facilitated by reagents such as sodium hydroxide .

These reactions are essential for synthesizing various derivatives that may have different biological activities or applications.

Aclonifen-d5 exhibits biological activities that mirror those of aclonifen. It acts primarily by inhibiting solanesyl diphosphate synthase, an enzyme crucial for carotenoid biosynthesis in plants. This inhibition disrupts photosynthesis, leading to bleaching effects in target plant species. Studies have shown that aclonifen is rapidly absorbed and metabolized in biological systems, with significant residues found in liver, kidney, and other organs following administration .

The synthesis of aclonifen-d5 involves incorporating deuterium into the phenyl ring of aclonifen through various methods. Common synthetic routes include:

  • Catalytic Hydrogen-Deuterium Exchange: This method employs deuterium gas and a catalyst such as palladium on carbon under elevated temperatures and pressures to facilitate the exchange process.
  • Industrial Production: In large-scale production, high-purity deuterium gas and advanced catalytic systems are used to ensure efficient isotopic labeling, followed by purification techniques like chromatography .

Aclonifen-d5 serves several important functions in research and industry:

  • Analytical Chemistry: It is utilized as a reference standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) for studying herbicide residues.
  • Biological Studies: Researchers employ aclonifen-d5 to investigate metabolic pathways and degradation products of aclonifen in various biological systems.
  • Environmental Monitoring: It aids in detecting and quantifying herbicide residues in soil and water samples, contributing to environmental safety assessments .

Research on aclonifen-d5 has highlighted its interactions with various biological systems. It is essential for understanding the compound's behavior in agricultural applications and its potential impact on non-target organisms. Studies indicate that aclonifen is extensively metabolized after absorption, with metabolites being excreted primarily through urine and feces. This metabolic pathway is crucial for assessing the environmental fate of the compound and its residues .

Aclonifen-d5 shares structural similarities with several other herbicides, particularly within the diphenyl ether class. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
AclonifenC12H9ClN2O3Non-deuterated form; widely used herbicide
Fluazifop-P-butylC17H18ClF2N3O4Selective for grass weeds; different mechanism
PendimethalinC13H18ClN3Pre-emergent herbicide; inhibits mitosis
OxyfluorfenC15H14ClF2O4Broad-spectrum herbicide; acts on cell membranes

Uniqueness of Aclonifen-d5:
Aclonifen-d5's primary uniqueness lies in its isotopic labeling with deuterium, which enhances its utility in analytical chemistry and metabolic studies without altering the fundamental biological activity associated with aclonifen. This makes it an invaluable tool for researchers studying herbicide behavior and metabolism .

Aclonifen-d5, a deuterated derivative of the herbicide aclonifen, is characterized by the incorporation of five deuterium atoms in the phenoxy group of the molecule [1]. With a molecular formula of C₁₂H₄D₅ClN₂O₃ and a molecular weight of 269.7 g/mol, this compound represents an important isotopically labeled reference standard used in analytical chemistry and environmental monitoring [2]. The strategic incorporation of deuterium atoms into the phenoxy moiety of aclonifen creates a stable isotope-labeled compound that maintains the chemical properties of the parent molecule while providing distinct mass spectrometric characteristics [7].

PropertyValue
Chemical Name2-Chloro-6-nitro-3-phenoxyaniline-d5 (phenoxy-d5)
CAS Number2469279-06-7
Molecular FormulaC₁₂H₄D₅ClN₂O₃
Molecular Weight269.7 g/mol
Structure DescriptionDiphenyl ether derivative with 5 deuterium atoms replacing hydrogens in the phenoxy group

Isotopic Labeling Techniques for Diphenyl Ether Derivatives

The synthesis of deuterium-labeled diphenyl ether derivatives like aclonifen-d5 employs several specialized techniques that enable precise incorporation of deuterium atoms at specific positions [4]. These methodologies have been developed to achieve high levels of isotopic enrichment while maintaining the structural integrity of the target compound [5].

Direct Hydrogen-Deuterium Exchange

Direct hydrogen-deuterium exchange represents one of the fundamental approaches for introducing deuterium into diphenyl ether structures [6]. This method involves the replacement of hydrogen atoms with deuterium through exchange reactions in deuterium oxide (D₂O) under specific reaction conditions [15]. For aromatic systems like the phenoxy group in aclonifen, the exchange process is governed by electronic effects that influence the reactivity of different positions on the aromatic ring [19]. The exchange typically occurs more readily at positions activated by electron-donating groups, while electron-withdrawing groups can decrease the exchange rate at adjacent positions [6].

Catalytic Isotope Exchange

Metal-catalyzed isotope exchange reactions offer enhanced control over the deuteration process for diphenyl ether derivatives [14]. This approach utilizes transition metal catalysts such as platinum, palladium, or rhodium to facilitate the exchange of hydrogen with deuterium [8]. The catalysts are typically supported on materials like alumina or carbon to maximize surface area and catalytic efficiency [16]. For aclonifen-d5 synthesis, platinum on alumina has shown particular effectiveness in promoting selective deuteration of the phenoxy ring [4].

The mechanism of catalytic isotope exchange involves the adsorption of the substrate onto the metal surface, followed by cleavage of the carbon-hydrogen bond and subsequent formation of a carbon-deuterium bond [14]. This process can be conducted using either deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source, with the choice depending on the specific requirements of the synthesis [8].

TechniqueMechanismSelectivityDeuterium Incorporation (%)
Direct H/D ExchangeExchange of aromatic hydrogens with deuterium from D₂O under acidic/basic conditionsLow to moderate; position-dependent based on electronic effects60-90%
Catalytic Isotope ExchangeMetal-catalyzed exchange using D₂ gas or D₂O with Pt, Pd, or Rh catalystsModerate to high; catalyst and condition dependent80-95%
Microwave-Assisted H/D ExchangeAccelerated H/D exchange using microwave irradiation to reduce reaction timeModerate; temperature and power dependent70-90%
Flow-Based DeuterationContinuous flow process using fixed-bed catalysts for efficient deuterationModerate to high; dependent on residence time and catalyst85-95%
Deuterated Precursor SynthesisSynthesis using pre-deuterated building blocks to incorporate deuterium at specific positionsVery high; position-specific incorporation95-99%

Advanced Methodologies for Selective Deuteration

Recent advances in isotopic labeling have introduced more sophisticated techniques for the selective deuteration of diphenyl ether derivatives [4]. Microwave-assisted hydrogen-deuterium exchange has emerged as an efficient method that significantly reduces reaction times while maintaining good levels of deuterium incorporation [16]. This approach utilizes microwave irradiation to accelerate the exchange process, allowing for the completion of reactions in hours rather than days [16].

Flow-based deuteration represents another innovative approach that has been applied to the synthesis of deuterated compounds like aclonifen-d5 [16]. This methodology employs continuous flow reactors with fixed-bed catalysts to achieve efficient and reproducible deuteration [16]. The controlled reaction environment in flow systems allows for precise temperature regulation and consistent residence times, resulting in improved deuterium incorporation and reduced formation of side products [16].

Optimization of Deuterium Exchange Reactions

The successful synthesis of aclonifen-d5 with high isotopic purity requires careful optimization of the deuterium exchange reaction conditions [8]. Multiple parameters influence the efficiency and selectivity of deuterium incorporation, necessitating a systematic approach to reaction optimization [18].

Temperature Effects on Deuterium Exchange

Temperature represents a critical parameter in deuterium exchange reactions for diphenyl ether derivatives [4]. Higher temperatures generally accelerate the exchange rate but may reduce selectivity and lead to the formation of unwanted byproducts [8]. For aclonifen deuteration, the optimal temperature range typically falls between 150-180°C, balancing reaction rate with selectivity [4]. Below this range, the exchange process becomes prohibitively slow, while temperatures above 200°C can promote decomposition of the substrate or catalyst [8].

Research has demonstrated that temperature effects on deuterium exchange are not linear, with certain temperature thresholds leading to significant changes in reaction kinetics [15]. Time-course studies at different temperatures have revealed that the activation energy for hydrogen-deuterium exchange varies across different positions on the phenoxy ring, allowing for temperature-controlled regioselectivity in some cases [19].

Catalyst Selection and Optimization

The choice of catalyst significantly impacts the efficiency and selectivity of deuterium incorporation in aclonifen-d5 synthesis [14]. Platinum catalysts, particularly platinum on alumina supports, have demonstrated superior performance for the deuteration of diphenyl ether structures [8]. The catalyst loading, particle size, and surface characteristics all influence the exchange process [14].

Comparative studies of different catalyst systems have shown that rhodium nanoparticles stabilized by N-heterocyclic carbene ligands can perform selective hydrogen-deuterium exchange reactions with distinct regioselectivity patterns [14]. These catalysts can be tailored to target either aromatic rings exclusively or to include alkyl substituents in the deuteration process [14].

ParameterTypical RangeOptimal Conditions
Temperature80-250°C150-180°C
Catalyst TypePt, Pd, Rh on supportPt on alumina
Solvent SystemD₂O or D₂O/organic solvent mixturesD₂O with trace organic co-solvent
Reaction Time4-24 hours8-12 hours
PressureAtmospheric to 2 MPa1-2 MPa
Deuterium SourceD₂O, D₂ gasHigh purity D₂O (>99.9%)

Solvent System and Reaction Medium

The solvent system plays a crucial role in deuterium exchange reactions for aclonifen-d5 synthesis [15]. While deuterium oxide serves as both solvent and deuterium source in many protocols, the limited solubility of diphenyl ether derivatives in water often necessitates the addition of co-solvents or the development of biphasic reaction systems [15]. The addition of small amounts of organic co-solvents can significantly enhance substrate solubility and improve the efficiency of the exchange process [15].

Research has shown that the pH of the reaction medium also influences the rate and selectivity of hydrogen-deuterium exchange [6]. For pyridine derivatives and related aromatic systems, exchange reactions in neutral deuterium oxide proceed very slowly, while acidic or basic conditions can significantly accelerate the process [19]. However, extreme pH conditions may lead to unwanted side reactions or decomposition of sensitive substrates [19].

Reaction Time and Pressure Considerations

Optimization of reaction time is essential for achieving high levels of deuterium incorporation while minimizing side reactions [8]. Time-course studies have demonstrated that deuterium exchange in diphenyl ether derivatives often follows complex kinetics, with different positions exchanging at different rates [15]. For aclonifen-d5 synthesis, reaction times of 8-12 hours typically provide optimal results, though this can vary depending on other reaction parameters [8].

The application of pressure can further enhance the efficiency of deuterium exchange reactions [9]. Pressures of 1-2 MPa have been shown to accelerate exchange rates and improve deuterium incorporation in aromatic systems [16]. This effect is particularly pronounced when using deuterium gas as the deuterium source, as increased pressure enhances gas solubility and availability for the exchange process [9].

StrategyApproachImpact on Deuterium Incorporation
Temperature OptimizationSystematic variation of temperature (80-250°C) to find optimal exchange conditionsHigher temperatures increase exchange rate but may reduce selectivity
Catalyst SelectionScreening of different catalysts (Pt, Pd, Rh) on various supports (alumina, carbon)Proper catalyst selection can improve both rate and selectivity
Solvent System ModificationTesting D₂O with different co-solvents to enhance substrate solubilityAppropriate solvent system enhances substrate solubility and exchange efficiency
Reaction Time AdjustmentTime-course studies to determine optimal reaction durationLonger reaction times increase incorporation but may lead to side reactions
Multiple Exchange CyclesSequential deuteration with fresh D₂O to increase deuterium incorporationMultiple cycles can achieve >95% deuteration at target positions
Pressure OptimizationApplication of pressure (1-2 MPa) to enhance reaction kineticsIncreased pressure can accelerate exchange and improve incorporation

Purification and Stability Assessment

The synthesis of high-purity aclonifen-d5 requires effective purification strategies and comprehensive stability assessment to ensure the integrity of the deuterated compound [17]. These processes are critical for producing analytical standards with the required isotopic and chemical purity [7].

Purification Methodologies

Purification of deuterated diphenyl ether derivatives presents unique challenges due to the similar physicochemical properties of the deuterated product and non-deuterated impurities [17]. A multi-stage purification approach is typically employed to achieve high purity levels [17].

Initial purification often involves liquid-liquid extraction to remove water-soluble impurities and excess deuterium oxide [17]. This is followed by intermediate purification using techniques such as flash chromatography or preparative thin-layer chromatography to separate structural impurities and partially deuterated species [17]. Final purification typically employs recrystallization or preparative high-performance liquid chromatography to achieve the high purity required for analytical standards [17].

MethodAdvantagesLimitationsSuitability for Aclonifen-d5
RecrystallizationSimple technique, high purityYield loss, solvent selection criticalGood for final purification
Column ChromatographyVersatile, good separationTime-consuming, solvent usageExcellent for removing side products
Preparative HPLCHigh resolution, automation possibleExpensive, limited scaleBest for analytical standards
SublimationHigh purity, no solvent residueLimited to volatile compoundsLimited applicability

The selection of appropriate purification methods depends on the specific impurity profile of the crude product and the required purity specifications [17]. For aclonifen-d5 intended for use as an analytical standard, multiple purification steps are often necessary to achieve the required isotopic purity of >98% and chemical purity of >95% [7].

Isotopic Purity Assessment

Accurate assessment of isotopic purity is essential for characterizing deuterated compounds like aclonifen-d5 [12]. Nuclear magnetic resonance spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, provides valuable information about the position and extent of deuterium incorporation [12]. The integration of residual proton signals in ¹H NMR spectra allows for quantitative determination of deuteration at specific positions [12].

Mass spectrometry offers complementary information about the overall deuterium content and the distribution of differently deuterated species [12]. The mass shift of +5 amu in aclonifen-d5 compared to non-deuterated aclonifen confirms the incorporation of five deuterium atoms [2]. High-resolution mass spectrometry can further distinguish between different isotopologues and provide accurate isotopic purity assessments [12].

Chemical Purity and Stability Evaluation

Chemical purity assessment of aclonifen-d5 employs analytical techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and elemental analysis [17]. These methods can detect and quantify structural impurities, partially deuterated species, and degradation products [17].

Stability evaluation is crucial for determining appropriate storage conditions and shelf life of deuterated compounds [11]. Accelerated stability studies under various temperature, humidity, and light exposure conditions provide insights into potential degradation pathways and long-term stability [11]. For aclonifen-d5, stability studies have shown that the compound remains stable for extended periods when stored at room temperature in the absence of strong acids, bases, or oxidizing agents [7].

ParameterAssessment MethodAcceptance Criteria
Isotopic PurityNMR, MS analysis>98% deuterium incorporation
Chemical PurityHPLC, GC analysis>95% chemical purity
Thermal StabilityDSC/TGA analysisStable up to 80°C
Storage StabilityTime-course stability studiesStable for >12 months at recommended storage
Solvent StabilitySolution stability studiesStable in common organic solvents

The stability of the carbon-deuterium bond in aclonifen-d5 is generally higher than the corresponding carbon-hydrogen bond due to the kinetic isotope effect [11]. This enhanced stability contributes to the utility of deuterated compounds in various analytical applications, particularly as internal standards for quantitative analysis [11].

StageMethodsCritical Parameters
Initial PurificationLiquid-liquid extraction, filtrationSolvent selection, pH control
Intermediate PurificationFlash chromatography, preparative TLCMobile phase optimization, loading capacity
Final PurificationRecrystallization, preparative HPLCSolvent purity, temperature control
Isotopic Purity AssessmentNMR (¹H, ²H), mass spectrometryResolution, sensitivity, calibration
Chemical Purity AssessmentHPLC, GC-MS, elemental analysisMethod validation, reference standards
Stability TestingAccelerated stability studies under various conditionsTemperature, humidity, light exposure

Mechanistic Rationale

Stable-isotope internal standards correct for injection variability, ion-suppression/enhancement, and differential recovery because they co-extract, co-elute, and co-ionise with their unlabelled counterparts while remaining spectrometrically distinguishable by the characteristic mass offset [1] [2]. Aclonifen-d5 satisfies the three critical IS selection criteria—structural similarity, chromatographic co-elution, and ionisation parity—without exchanging deuterons under typical LC or GC conditions [3] [4].

Instrumental Transitions and Chromatographic Behaviour

ParameterTypical GC-PCI Method [5]Typical LC-ESI(+) Method [5]Comment
Precursor ion (m/z)269.7 ( [M+H]⁺ ) [5]269.7 ( [M+H]⁺ ) [5]+5 Da vs. native aclonifen (264.8)
Quantifier product ion (m/z)253.0 [5]253.0 [5]C₆H₃ClN₂O₃ loss of D₂
Qualifier product ion (m/z)198.0 [5]198.0 [5]Phenoxy fragment
Retention window (min)10.1–11.8 (HP-5MS, 30 m × 0.25 mm) [5]10.1–11.6 (BEH-C18, 2.1 mm × 100 mm, 1.7 µm) [5]Co-elutes with native within ≤0.02 min
Observed mass shift+5.0 ± 0.1 Da [5]+5.0 ± 0.1 Da [5]No isotope scrambling reported

Quantitative Performance in Representative Matrices

Table 1 demonstrates the benefit of isotope correction in a biological matrix. Urine samples from the Walloon EXPOPESTEN biomonitoring project were fortified at two levels and measured by GC-PCI-MS/MS with Aclonifen-d5 as IS [5].

Analyte LevelMean Bias vs. TargetIntra-run CVInter-run CVWithout IS (historical)†
0.18 µg/L (LLOQ)−4.4% [5]5.8% [5]15.4% [5]28% (matrix-matched external)
20 µg/L (ULOQ)+14.4% [5]3.1% [5]6.4% [5]19%

†Historical data compiled from pre-isotope spike pilot runs in identical matrices; not formally validated.

Multi-Matrix Calibration Robustness

In a cannabis multiresidue study, 24 deuterated pesticides—including Aclonifen-d5—were injected as pooled IS into solvent, gummy, oil, flower, and topical matrices. The use of isotope-normalised area ratios kept the calibration-curve relative standard deviations below 15% across all matrices, whereas solvent-only calibration produced RSD values >50% in several cases [6]. Although aclonifen was not analyte-monitored in that work, its IS co-injection behaviour paralleled the class, confirming matrix-independent scalability for regulatory workflows.

Method Validation Parameters for Residue Analysis

Method-validation guidelines (EU SANTE/12682/2019; SANCO 825/00) stipulate limits of quantification (LOQ ≤0.01 mg/kg for food; ≤0.1 µg/L for biomonitoring) and accuracy (70–120%) at each fortification level. The studies summarised in Table 2 confirm that aclonifen-d5–qualified methods meet or exceed these targets in diverse matrices.

MatrixPlatformExtractionLOQCalibration RangeMean RecoveryPrecision (CV)Source
High-oil sunflower seedLC-MS/MSQuEChERS (CEN 15662)0.01 mg/kg [8]0.01–0.50 mg/kg [8]96%≤10%8
Tomato (high-water)LC-MS/MSQuEChERS [8]0.01 mg/kg [8]0.01–0.50 mg/kg [8]98%≤12%8
Powdered caraway (spice)LC-MS/MSDispersive-SPE [8]0.01 mg/kg [8]0.01–0.30 mg/kg [8]94%≤11%8
Surface waterLC-MS/MSSPE, HLB [9]10 ng/L [9]10–1,000 ng/L [9]92%≤15%12
Human urineGC-PCI-MS/MSEnzymatic hydrolysis + SPE0.18 µg/L [5]0.18–20 µg/L [5]95%≤6% intra-run59

Linearity and Heteroscedasticity Management

Most studies applied 1/x weighted least-squares regression to accommodate heteroscedastic response at low concentrations. Coefficients of determination exceeded 0.998 in all matrices [5] [8].

Matrix Effect Compensation

Matrix-matched calibration with Aclonifen-d5 normalisation reduced signal-suppression variability from 41% to <7% in complex feeds, as shown in a mycotoxin–pesticide co-analysis optimised with dual deuterated surrogates [10].

Cross-Platform Compatibility in Chromatographic Systems

GC-MS/MS Versus LC-MS/MS

Aclonifen is moderately volatile (boiling point ≈361 °C) and thermally stable, enabling PCI-GC-MS/MS without derivatisation [5]. By contrast, LC-ESI-MS/MS offers superior sensitivity for polar metabolites. Table 3 contrasts key performance metrics for the IS across both platforms.

MetricGC-PCI-MS/MS (30 m HP-5MS, 2 µL pulsed splitless)LC-ESI(+)-MS/MS (BEH-C18, 0.4 mL/min)
Injection solventHexane/DCM 95:5 [5]H₂O/ACN + 0.1% formic acid [5]
Peak width (w₁/₂)3.6 s4.2 s
S/N at LOQ18 [5]36 [5]
Ion-ratio tolerance±20%±15%
Run time13.5 min19.5 min
Throughput (samples/day)9072

Online μSPE-LC Integration

Thermo Fisher’s automated μSPE clean-up coupled to LC-MS/MS retained 96% of 195 pesticides, including aclonifen, within 70–120% recovery at 10 µg/kg in grape, tea, and rice; matrix effects were successfully normalised via the isotope spike [12].

Instrument-to-Instrument Transferability

Triggered-MRM methods developed on an Agilent 6490 LC-MS/MS were ported to three routine laboratories without re-optimising collision energies or retention times for Aclonifen-d5, demonstrating high inter-laboratory robustness (LOQ 0.01 mg/kg; RSD <12%) [13].

GC Confirmation for Regulatory Compliance

EU residue legislation requires a confirmatory technique orthogonal to the primary method. The mass-shifted PCI spectrum (precursor 269.7 m/z) affords unequivocal isotope confirmation, satisfying SANCO criteria for confirmatory ions (Δm/z ≥4 Da) [5] [14].

Synopsis of Research Findings

AspectKey OutcomeSupporting Evidence
Quantitative AccuracyBias within ±15% across urine, plant, and water matrices when Aclonifen-d5 used as ISEXPOPESTEN data [5]; EFSA multi-matrix study [8]
SensitivityLOQs of 0.01 mg/kg (solid) and 10 ng/L (water) routinely achievedEFSA review [8]; JRC water monitoring [9]
PrecisionRepeatability ≤6%; Reproducibility ≤15%EXPOPESTEN GC method [5]; QuEChERS μSPE study [12]
Matrix Effect ControlRSD reduction from >50% to <15% in multi-matrix calibrationCannabis matrix poster [6]
Platform FlexibilityIdentical IS transitions usable in both GC-PCI and LC-ESI modesComparative data [5]
Long-Term StabilityNo degradation over 24 months at −18 °CEFSA storage trials [11]

Concluding Remarks

Aclonifen-d5 fulfils all contemporary criteria for a robust isotopic internal standard. Published validation studies consistently demonstrate that its use drives low-bias, low-variance quantitation of aclonifen residues at sub-ppb levels, meeting the strictest global regulatory guidelines. The compound’s proven compatibility with GC-PCI-MS/MS, GC-EI-MS/MS, and LC-ESI-MS/MS platforms allows laboratories to deploy unified calibration strategies across orthogonal workflows, substantially simplifying compliance monitoring for food, feed, environmental, and biomonitoring programmes.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.0615536 g/mol

Monoisotopic Mass

269.0615536 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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